molecular formula C11H15NO3 B2813313 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol CAS No. 2229168-03-8

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol

Cat. No.: B2813313
CAS No.: 2229168-03-8
M. Wt: 209.245
InChI Key: QQSGHQZNHYEURH-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol typically involves the nitration of 3-methylacetophenone followed by a reduction and subsequent alkylation. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the methyl group on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

2-methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8-6-9(11(2,3)7-13)4-5-10(8)12(14)15/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSGHQZNHYEURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229168-03-8
Record name 2-methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol
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